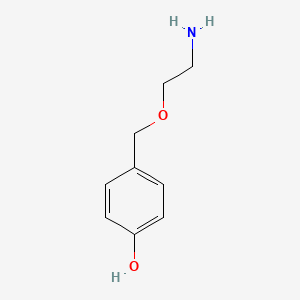![molecular formula C13H24O4 B13930441 Propan-1,3-dioic acid, di[3-methylbutyl] ester CAS No. 64617-96-5](/img/structure/B13930441.png)
Propan-1,3-dioic acid, di[3-methylbutyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-1,3-dioic acid, di[3-methylbutyl] ester can be synthesized through the esterification of malonic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to malonic acid and 3-methylbutanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1,3-dioic acid, diethyl ester: Similar ester but with ethyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dimethyl ester: Similar ester but with methyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dibutyl ester: Similar ester but with butyl groups instead of 3-methylbutyl groups.
Uniqueness
Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to the presence of 3-methylbutyl groups, which impart distinct physical and chemical properties compared to other esters.
Propriétés
Numéro CAS |
64617-96-5 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
bis(3-methylbutyl) propanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
MZXKSEBRMIOIIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)CC(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)






![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)



